molecular formula C9H19NO3S B2511418 Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate CAS No. 498565-47-2

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate

Cat. No.: B2511418
CAS No.: 498565-47-2
M. Wt: 221.32
InChI Key: JBZIHHGKWJYDMF-CVSPRKDYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate, also known as t-Boc-amino acid, is a chemical compound widely used in scientific research. It is a derivative of natural amino acids and is commonly used in the synthesis of peptides and proteins.

Scientific Research Applications

Versatile Intermediates for Asymmetric Synthesis

Tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate and its derivatives, such as N-tert-butanesulfinyl imines, are highlighted for their versatility in the asymmetric synthesis of amines. These intermediates are prepared in high yields by condensing enantiomerically pure tert-butanesulfinamide with a broad range of aldehydes and ketones. This method enables the synthesis of a wide variety of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group plays a crucial role by activating the imines for the addition of many different classes of nucleophiles, serving as a powerful chiral directing group, and being readily cleavable after nucleophilic addition, allowing for further synthetic transformations (Ellman, Owens, & Tang, 2002).

Synthesis of Protected 1,2-Amino Alcohols

Tert-butanesulfinyl aldimines and ketimines bearing an alpha-benzyloxy or alpha-silyloxy substituent have been utilized as precursors in the synthesis of protected 1,2-amino alcohols with high yields and diastereoselectivities. This approach provides a general protocol for the addition of various organometallic reagents to N-sulfinyl aldimines and ketimines, followed by selective N- or O-deprotection, facilitating further synthetic applications of the reaction products (Tang, Volkman, & Ellman, 2001).

Mechanism of Action

The mechanism of action would depend on how the compound interacts with other substances. For example, if it’s used as a drug, it might interact with certain proteins or enzymes in the body .

Safety and Hazards

The safety and hazards of the compound would depend on its reactivity and toxicity. For example, if it’s highly reactive, it might be dangerous to handle. If it’s toxic, it could pose a risk to health .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it has medicinal properties, it might be studied as a potential drug .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-4-methylsulfinylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3S/c1-9(2,3)13-8(11)7(10)5-6-14(4)12/h7H,5-6,10H2,1-4H3/t7-,14?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZIHHGKWJYDMF-CVSPRKDYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCS(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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